(R)-Carvedilol-d4

Bioanalysis LC-MS/MS Matrix Effect

Quantification errors from matrix effects and extraction variability plague racemic carvedilol LC-MS/MS methods. Unlabeled internal standards fail to correct these biases. This deuterated analog (R)-Carvedilol-d4 resolves this issue. - Primary application: Internal standard for (R)-carvedilol in human plasma, compliant with FDA/EMA bioequivalence guidelines - Enables accurate CYP2D6 stereoselective metabolism tracking in hepatocyte models (Iwaki et al., 2012) - Supports metabolite safety testing (MIST) by distinguishing drug-derived metabolites from endogenous interferences - Substituting with non-deuterated analogs introduces documented ion suppression and peak area ratio errors (Wang et al., 2007)

Molecular Formula C24H26N2O4
Molecular Weight 410.5 g/mol
Cat. No. B12402821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Carvedilol-d4
Molecular FormulaC24H26N2O4
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
InChIInChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1/i13D2,14D2
InChIKeyOGHNVEJMJSYVRP-QWCPZVJHSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Carvedilol-d4 Deuterated Internal Standard


(R)-Carvedilol-d4 is a stable isotope-labeled analog of (R)-carvedilol, the R-enantiomer of the non-selective β/α1-adrenergic antagonist carvedilol. It is characterized by the substitution of four hydrogen atoms with deuterium, yielding a molecular weight of approximately 410.5 g/mol . This deuterated compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and reproducible quantification of (R)-carvedilol and racemic carvedilol in biological matrices .

Deuterated internal standard (ISTD) for LC-MS/MS quantification
Isotope-labeled analog workflow for human plasma research matrices
Enantiomer-specific quantification tool for (R)-carvedilol

(R)-Carvedilol-d4 Irreplaceability in Bioanalysis


Substituting (R)-Carvedilol-d4 with unlabeled (R)-carvedilol or non-isotopic internal standards in LC-MS/MS quantification introduces significant inaccuracies. Deuterium labeling confers nearly identical physicochemical properties to the analyte, theoretically enabling perfect compensation for matrix effects, extraction variability, and ionization fluctuations . However, the deuterium isotope effect can cause a slight chromatographic retention time shift between the analyte and its deuterated internal standard, leading to differential ion suppression in certain plasma matrices—an effect that has been documented to alter peak area ratios and compromise method accuracy . Using an unlabeled analog fails to correct for these matrix effects altogether, resulting in substantial quantification errors. Therefore, (R)-Carvedilol-d4 is the only appropriate internal standard for methods requiring regulatory-compliant precision and accuracy.

! Unlabeled (R)-carvedilol cannot correct for matrix effects and ionization variability in LC-MS/MS, leading to substantial quantification errors.
! Deuterium isotope effect may cause a slight retention time shift that alters peak area ratios in certain plasma lots, requiring matrix-effect review.
! Non-isotopic structural analogs may exhibit different extraction recovery and ionization behavior, limiting method-transfer context.

(R)-Carvedilol-d4 Comparative Evidence


Deuterium Isotope Effect on Ion Suppression

A study by Wang et al. (2007) demonstrated that a deuterated carvedilol internal standard (carvedilol-d4) exhibited unexpected behavior in two specific lots of commercially supplied human plasma. The analyte-to-internal-standard peak area ratio changed due to differential ion suppression between carvedilol-S enantiomer and its deuterated internal standard, caused by a slight retention time shift (deuterium isotope effect) . This finding directly challenges the assumption that SIL internal standards always perfectly correct for matrix effects, and it quantifies a scenario where quantification accuracy can be compromised if not properly controlled.

Deuterium isotope effect on ion suppression
Method context
Peak area ratio shift in 2 of 8 human plasma lots; retention time shift ~0.1 min between analyte and SIL-IS
Supports matrix-effect correction review; lot-dependent suppression may influence quantification accuracy
Wang et al., 2007; LC-MS/MS carvedilol enantiomer method
Bioanalysis LC-MS/MS Matrix Effect Deuterium Isotope Effect

β1-Adrenoceptor Selectivity vs. (S)-Carvedilol

Nichols et al. (1989) established the stereoselective pharmacology of carvedilol enantiomers. (+)-(R)-Carvedilol was >100-fold less potent than (-)-(S)-carvedilol as an antagonist of β1-adrenoceptors, with a dissociation constant (KB) of ~45 nM compared to 0.4 nM for the S-enantiomer . In contrast, both enantiomers exhibited equal potency at α1-adrenoceptors (KB values of 14 nM and 16 nM for S- and R-enantiomers, respectively) . Thus, (R)-carvedilol acts as a pure α1-blocker (vasodilator) without clinically relevant β-blockade, while (S)-carvedilol provides both α1- and β1-blockade.

β1-adrenoceptor selectivity vs. (S)-carvedilol
Head-to-head
KB ≈ 45 nM (R) vs. 0.4 nM (S) — >100-fold lower potency
Enantiomer-comparison context; (R)-carvedilol acts as pure α1-blocker probe
Nichols et al., 1989; guinea pig atrium assay
Pharmacology Adrenoceptor Enantioselectivity Beta-blocker

CYP2D6-Dependent Enantioselective Metabolism

Iwaki et al. (2012) investigated the relative contribution of CYP isoforms to carvedilol metabolism using human liver microsomes (HLMs) and recombinant enzymes. CYP2D6 exhibited the highest contribution to R-CAR metabolism, followed by CYP3A4, CYP1A2, and CYP2C9. In contrast, S-CAR metabolism was primarily mediated by CYP1A2, followed by CYP2D6 and CYP3A4 . Quinidine (CYP2D6 inhibitor) reduced R-CAR metabolism by 57–61% in HLMs, compared to 37–43% for S-CAR .

CYP2D6-dependent enantioselective metabolism
Head-to-head
57–61% decrease in R-CAR metabolism vs. 37–43% for S-CAR with quinidine in HLMs
Supports CYP2D6 pathway-response interpretation; stereoselective depletion requires mirrored ISTD
Iwaki et al., 2012; human liver microsomes
Drug Metabolism Cytochrome P450 CYP2D6 Enantioselectivity

Higher Oral Bioavailability vs. (S)-Carvedilol

Neugebauer et al. (1990) conducted a randomized crossover study in 10 healthy male subjects receiving racemic carvedilol i.v. (12.5 mg) and p.o. (50 mg). The absolute oral bioavailability of R(+)-carvedilol was 31.1%, double that of S(-)-carvedilol (15.1%) . Similarly, AUC values for R(+)-carvedilol were significantly higher than those of the S-enantiomer after both routes of administration . Systemic clearance was faster for S(-)-carvedilol, consistent with stereoselective first-pass metabolism.

Oral bioavailability vs. (S)-carvedilol
Head-to-head
31.1% (R) vs. 15.1% (S) — 2.06-fold higher absolute oral bioavailability
Reported exposure-model context; enantiomer-specific ISTD essential for pharmacokinetic endpoint interpretation
Neugebauer et al., 1990; healthy subjects, 50 mg oral racemate
Pharmacokinetics Bioavailability Enantioselective Disposition Clinical Pharmacology

(R)-Carvedilol-d4 Applications


Regulated Bioanalysis & Bioequivalence

(R)-Carvedilol-d4 serves as the definitive internal standard for LC-MS/MS methods quantifying (R)-carvedilol in human plasma, as validated in regulatory-compliant studies. Its use directly addresses matrix effect challenges documented by Wang et al. (2007) , ensuring that method accuracy and precision meet FDA/EMA guidelines for generic drug bioequivalence and new drug application (NDA) submissions.

Enantioselective Metabolism & Drug-Drug Interactions

Given the stereoselective metabolism of carvedilol by CYP2D6 (Iwaki et al., 2012) , (R)-Carvedilol-d4 enables accurate tracking of (R)-carvedilol depletion in in vitro microsomal or hepatocyte studies. This is essential for evaluating CYP2D6-mediated drug interactions and for understanding the impact of CYP2D6 polymorphism on the pharmacokinetics of the pure vasodilatory enantiomer.

α1-Blockade Studies

Because (R)-carvedilol is a selective α1-blocker devoid of β-blocking activity (Nichols et al., 1989) , (R)-Carvedilol-d4 is the ideal internal standard for quantifying (R)-carvedilol in in vivo models examining pure vasodilation, cardioprotection, or the α1-mediated component of carvedilol's therapeutic effects, without confounding β-adrenergic signals.

Metabolite Profiling in Drug Development

During preclinical and clinical development of carvedilol or related compounds, (R)-Carvedilol-d4 facilitates the identification and relative quantification of (R)-carvedilol metabolites in complex biological matrices. Its stable isotope labeling aids in distinguishing drug-derived metabolites from endogenous interferences, supporting metabolite safety testing (MIST) guidelines.

Application
Selection Property
Validation Focus
Bioanalysis in human plasma research matrices
Co-eluting ISTD for LC-MS/MS
Matrix-effect and ion-suppression review; method-transfer context
CYP2D6 metabolism and drug-interaction studies
Enantiomer-specific isotopic tracking
Metabolic depletion profiling; CYP isoform contribution review
α1-blockade pathway research
Pure α1-adrenoceptor probe quantification
α1-mediated endpoint monitoring; β-blockade-independent interpretation
Metabolite profiling and MIST support
Stable isotope labeling for metabolite discrimination
Distinguishing drug-derived metabolites from endogenous interferences

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Carvedilol-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.